Methyl 2-iodo-4-methyl-5-nitrobenzoate

Description

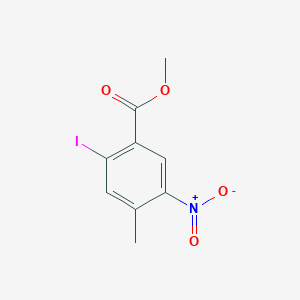

Methyl 2-iodo-4-methyl-5-nitrobenzoate is a substituted benzoate ester characterized by three key functional groups: an iodine atom at position 2, a methyl group at position 4, and a nitro group at position 5 (Figure 1).

Properties

Molecular Formula |

C9H8INO4 |

|---|---|

Molecular Weight |

321.07 g/mol |

IUPAC Name |

methyl 2-iodo-4-methyl-5-nitrobenzoate |

InChI |

InChI=1S/C9H8INO4/c1-5-3-7(10)6(9(12)15-2)4-8(5)11(13)14/h3-4H,1-2H3 |

InChI Key |

ICCSCAQTLSBESZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)OC)I |

Origin of Product |

United States |

Preparation Methods

Nitration and Iodination

- The iodination and nitration steps are often performed on benzoic acid derivatives or methylbenzoates. For example, 2-methylbenzoic acid derivatives can be nitrated to introduce the nitro group at the 5-position under controlled acidic conditions to avoid over-nitration.

- Iodination is typically achieved by reacting the nitro-substituted intermediate with iodine in the presence of an oxidizing agent such as sodium nitrite or potassium iodide under acidic or neutral conditions. This step requires careful temperature control to ensure selective substitution at the 2-position without affecting other functional groups.

Esterification

- The carboxylic acid intermediate is converted to the methyl ester by refluxing with methanol and an acid catalyst (e.g., sulfuric acid or trimethyl orthoacetate). For instance, refluxing 4-iodo-3-nitrobenzoic acid in trimethyl orthoacetate at about 110 °C for 15 hours yields the corresponding methyl ester in high yield (up to 99%) and purity.

- Alternative esterification methods include acid-catalyzed reaction with methanol followed by neutralization and extraction using solvents like methyl tert-butyl ether (MTBE), which avoids the use of highly flammable diethyl ether and eliminates the need for chromatographic purification.

- Carbonylation of 2-iodo-4-nitrotoluene under palladium catalysis in methanol with triethylamine and diphenylphosphinopropane under CO pressure (4 bar) at 110 °C for 18 hours can yield methyl 5-nitro-2-methylbenzoate derivatives, which can be further iodinated or nitrated as needed.

- Transition metal-free methods for ortho-iodobenzoic acid derivatives have been reported, involving mild conditions and environmentally friendly reagents, though specific application to this compound requires adaptation.

- Use of trimethyl orthoacetate for esterification provides a high-yield, high-purity methyl ester without the need for chromatographic purification, which is advantageous for scale-up.

- Extraction with methyl tert-butyl ether (MTBE) is preferred over diethyl ether due to safety and environmental considerations, yielding solid products directly.

- Cooling the methyl ester solution to −15 °C before ammonia treatment (in related amide synthesis) improves product crystallinity and purity, suggesting temperature control is critical in downstream processing.

- The iodination step requires careful stoichiometric control of iodine and oxidants to prevent over-iodination or side reactions, with reaction temperature maintained near 0 °C for selectivity.

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Nitration | Acidic medium, controlled temperature | Introduces nitro at 5-position |

| Iodination | I2 + NaNO2 or KI, 0 °C | Selective 2-position iodination |

| Esterification | Methanol + trimethyl orthoacetate, reflux 110 °C, 15 h | High yield, avoids chromatography |

| Purification | MTBE extraction, recrystallization from MeOH-H2O | High purity (>98% HPLC) |

| Yield | 85–99% overall | Dependent on step optimization |

The preparation of this compound is efficiently achieved through a sequence of nitration, iodination, and esterification steps. Modern methods emphasize high yield, purity, and safety by employing trimethyl orthoacetate for esterification and MTBE for extraction, avoiding hazardous solvents and chromatographic purification. Temperature control during iodination and esterification is critical for selectivity and product quality. These methods are well-suited for both laboratory synthesis and potential industrial scale-up.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-iodo-4-methyl-5-nitrobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are commonly used for reducing the nitro group.

Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

Substitution: Products vary depending on the nucleophile used.

Reduction: The major product is Methyl 2-amino-4-methyl-5-nitrobenzoate.

Coupling: The products are typically biaryl compounds with diverse functional groups.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

Methyl 2-iodo-4-methyl-5-nitrobenzoate serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic aromatic substitution reactions allows for the introduction of various functional groups, making it valuable for creating complex aromatic compounds. This property is particularly useful in the synthesis of biaryl compounds through coupling reactions such as Suzuki-Miyaura coupling.

Reduction Reactions

The nitro group present in this compound can be reduced to amine derivatives, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The reduction process typically yields amino derivatives that can be further functionalized.

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound exhibit potential antimicrobial and anticancer activities. The compound's structural features allow for modifications that enhance biological activity, making it a candidate for drug development. For instance, studies have shown that certain modifications can lead to improved efficacy against various cancer cell lines .

Case Study: SARS-CoV Inhibition

In a study focused on the design and synthesis of small molecule inhibitors targeting SARS-CoV protease, this compound was evaluated among other derivatives. The results indicated that specific substitutions on the benzamide ring significantly affected enzyme inhibitory activity, highlighting the compound's relevance in antiviral drug research .

Material Science

Dyes and Pigments Production

In industrial applications, this compound is utilized in the production of dyes and pigments. Its chemical properties facilitate the creation of vibrant colors used in various consumer products, including textiles and coatings.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Organic Synthesis | Building block for complex aromatic compounds through nucleophilic substitution | Useful in biaryl compound synthesis |

| Medicinal Chemistry | Potential antimicrobial and anticancer properties | Modifications enhance biological activity |

| Material Science | Used in dye and pigment production | Important for consumer product coloration |

Mechanism of Action

The mechanism of action of Methyl 2-iodo-4-methyl-5-nitrobenzoate involves its reactivity towards nucleophiles and electrophiles. The iodine atom and nitro group influence the electron density on the aromatic ring, making it susceptible to various chemical transformations. The nitro group, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic substitution.

Comparison with Similar Compounds

Substituent Analysis and Structural Analogues

The structural uniqueness of Methyl 2-iodo-4-methyl-5-nitrobenzoate lies in its combination of iodine, methyl, and nitro groups. Below is a comparison with closely related analogues (Table 1):

Key Observations :

- Iodine vs. Other Halogens: The iodine atom in the target compound distinguishes it from analogues with smaller halogens (e.g., Cl or Br), increasing molecular weight (291.09 g/mol for the amino-iodo variant ) and influencing solubility.

- Nitro vs. Amino Groups: The nitro group enhances electrophilicity compared to amino analogues, making the compound more reactive in aromatic substitution reactions.

- Methoxy/Benzyloxy Substitution : Compounds like Methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate exhibit higher lipophilicity due to bulky alkoxy groups, contrasting with the iodine’s polarizability .

Physical and Chemical Properties

- Solubility: The nitro group and iodine atom likely reduce solubility in polar solvents compared to methoxy- or amino-substituted derivatives. For example, methyl esters with nitro groups (e.g., Methyl 2-methyl-5-nitrobenzoate) are sparingly soluble in water .

- Stability : Iodine’s weaker C-I bond (vs. C-Cl or C-Br) may render the compound more susceptible to hydrolysis or photodegradation compared to halogenated analogues.

Q & A

Q. What are the optimized synthetic routes for Methyl 2-iodo-4-methyl-5-nitrobenzoate, and how can reaction conditions be adjusted to improve yield?

The synthesis typically involves sequential functionalization of a benzoate scaffold. For example:

- Nitration : Introduce the nitro group early to direct subsequent substitution reactions. Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Iodination : Employ Ullmann-type coupling or electrophilic aromatic substitution with iodine monochloride (ICl) in the presence of a Lewis acid (e.g., FeCl₃) .

- Methylation : Protect the carboxylic acid group via esterification using methanol and catalytic H₂SO₄ .

Q. Optimization Strategies :

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?

- ¹H/¹³C NMR : Identify substituent positions:

- Nitro group : Deshielded aromatic protons (δ 8.5–9.0 ppm).

- Iodo group : Minimal splitting due to its electronegativity .

- IR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹).

- Mass Spectrometry : Look for molecular ion [M+H]⁺ and isotopic pattern (iodine has a 127 amu signature) .

Q. Purity Assessment :

Q. What safety protocols are critical when handling this compound in the laboratory?

- Hazard Mitigation :

- First Aid :

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the iodo and nitro groups in further functionalization?

- DFT Applications :

- Calculate Fukui indices to identify nucleophilic/electrophilic sites on the aromatic ring.

- Simulate transition states for cross-coupling reactions (e.g., Suzuki-Miyaura) involving the iodo group .

- Case Study : Compare predicted vs. experimental regioselectivity in nitration or iodination reactions .

Q. What strategies resolve contradictions in reported crystallographic data for this compound?

- Refinement Tools :

- Data Reconciliation :

Q. How do reaction mechanisms differ when reducing the nitro group in this compound under catalytic vs. stoichiometric conditions?

- Catalytic Hydrogenation :

- Use Pd/C or Raney Ni with H₂ gas (1–3 atm) to achieve selective reduction to an amine .

- Monitor reaction progress via in situ FTIR to avoid over-reduction.

- Stoichiometric Reduction :

- Employ LiAlH₄ for complete reduction but risk ester group cleavage.

- Compare yields and byproducts under varying pH and solvent conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.